Eupenoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

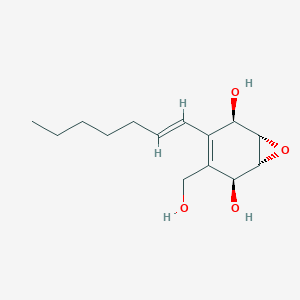

Eupenoxide, also known as this compound, is a useful research compound. Its molecular formula is C14H22O4 and its molecular weight is 254.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Activity

Eupenoxide has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease, with an IC50 value of 0.048 μM. This suggests its potential as a therapeutic agent in treating COVID-19, highlighting its relevance in contemporary pharmaceutical research .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthetic Pathways

Recent advancements in synthetic chemistry have enabled the total synthesis of this compound and its derivatives. These synthetic methodologies not only provide insights into its structure but also facilitate the exploration of its biological activities .

Agricultural Applications

Biopesticide Potential

this compound's antifungal properties make it a candidate for use as a biopesticide. Research indicates that it can effectively control fungal pathogens in crops, thereby reducing the reliance on synthetic fungicides and promoting sustainable agriculture practices .

Plant Growth Promotion

Preliminary studies suggest that this compound may enhance plant growth and resilience against environmental stressors. This potential application is particularly relevant in the context of climate change and food security .

Biochemical Research

Metabolic Pathway Studies

this compound has been utilized in studies exploring metabolic pathways in fungi. Its role as a secondary metabolite provides insights into the biosynthetic mechanisms of polyketides, contributing to our understanding of fungal biology and natural product chemistry .

Molecular Networking

Recent research employing molecular networking techniques has revealed this compound's relationship with other metabolites in fungal cultures. This approach allows for a deeper understanding of its biochemical interactions and potential synergistic effects with other compounds .

Data Tables

Case Studies

-

SARS-CoV-2 Inhibition Study

- Researchers explored this compound's efficacy against SARS-CoV-2 protease, demonstrating significant antiviral properties that could lead to new therapeutic strategies for COVID-19 treatment.

-

Fungal Pathogen Control

- A field study assessed this compound's effectiveness as a biopesticide against common crop diseases, revealing its potential to reduce chemical pesticide use while maintaining crop yields.

-

Metabolomic Profiling

- A comprehensive analysis using molecular networking identified this compound among other metabolites produced by Xylaria species, shedding light on its ecological role and potential applications in biotechnology.

Eigenschaften

CAS-Nummer |

873843-69-7 |

|---|---|

Molekularformel |

C14H22O4 |

Molekulargewicht |

254.32 g/mol |

IUPAC-Name |

(1S,2R,5S,6R)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h6-7,11-17H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1 |

InChI-Schlüssel |

CBWMFTMZESYHBT-KWUVHTBZSA-N |

SMILES |

CCCCCC=CC1=C(C(C2C(C1O)O2)O)CO |

Isomerische SMILES |

CCCCC/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO |

Kanonische SMILES |

CCCCCC=CC1=C(C(C2C(C1O)O2)O)CO |

Synonyme |

eupenoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.